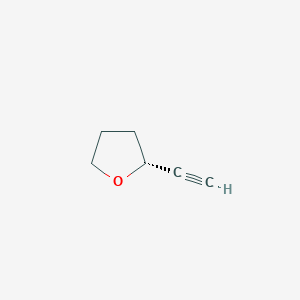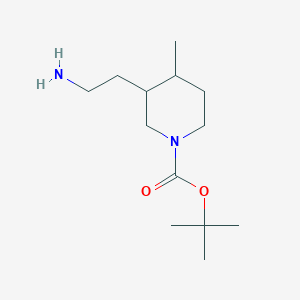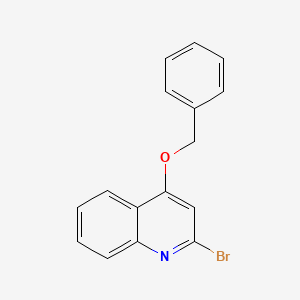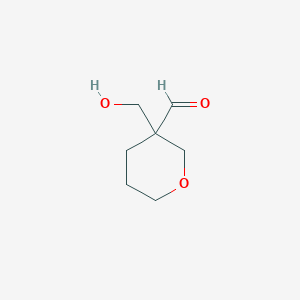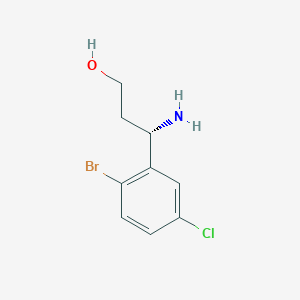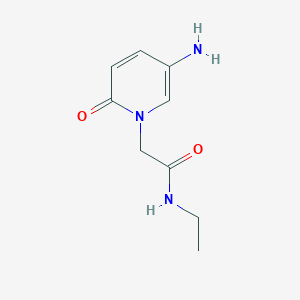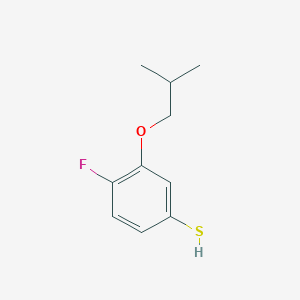
4-Fluoro-3-isobutoxybenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13FOS It is a derivative of benzenethiol, where the benzene ring is substituted with a fluorine atom at the 4-position and an isobutoxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isobutoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorinated benzene derivative is reacted with an isobutoxy group under basic conditions to introduce the isobutoxy substituent. The thiol group can then be introduced through a subsequent reaction with a thiolating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the substitution reactions and minimize side reactions.
化学反应分析
Types of Reactions
4-Fluoro-3-isobutoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
4-Fluoro-3-isobutoxybenzenethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Fluoro-3-isobutoxybenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, enhancing its interactions with biological molecules.
相似化合物的比较
Similar Compounds
4-Fluorobenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive.
3-Isobutoxybenzenethiol: Lacks the fluorine atom, which may result in different chemical properties and reactivity.
4-Fluoro-3-methoxybenzenethiol: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different steric and electronic effects.
Uniqueness
4-Fluoro-3-isobutoxybenzenethiol is unique due to the combination of the fluorine atom and the isobutoxy group, which imparts distinct chemical properties and reactivity
属性
分子式 |
C10H13FOS |
|---|---|
分子量 |
200.27 g/mol |
IUPAC 名称 |
4-fluoro-3-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-10-5-8(13)3-4-9(10)11/h3-5,7,13H,6H2,1-2H3 |
InChI 键 |
ZATYNCCXLHAGKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=CC(=C1)S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




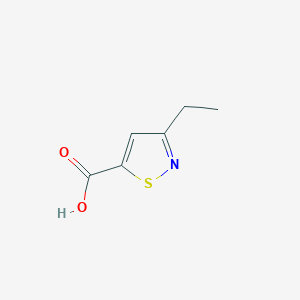


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)


